molecular formula C8H15ClN2O2 B2702336 3-Tert-butyl-1-(2-chloropropanoyl)urea CAS No. 879318-96-4

3-Tert-butyl-1-(2-chloropropanoyl)urea

Cat. No.: B2702336
CAS No.: 879318-96-4
M. Wt: 206.67
InChI Key: RTIAQJPBFOSSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-1-(2-chloropropanoyl)urea is a chemical compound with the molecular formula C8H15ClN2O2 and a molecular weight of 206.67 g/mol . It is characterized by the presence of a tert-butyl group, a chloropropanoyl group, and a urea moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-1-(2-chloropropanoyl)urea typically involves the reaction of tert-butyl isocyanate with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants . The general reaction scheme is as follows:

tert-Butyl isocyanate+2-chloropropanoyl chlorideThis compound\text{tert-Butyl isocyanate} + \text{2-chloropropanoyl chloride} \rightarrow \text{this compound} tert-Butyl isocyanate+2-chloropropanoyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-1-(2-chloropropanoyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Tert-butyl-1-(2-chloropropanoyl)urea has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1-(2-chloropropanoyl)urea involves its interaction with specific molecular targets. The chloropropanoyl group can react with nucleophilic sites on proteins or enzymes, leading to covalent modification and inhibition of their activity. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the tert-butyl and chloropropanoyl groups provides a balance of steric and electronic effects, making it a valuable compound in various research fields .

Properties

IUPAC Name

N-(tert-butylcarbamoyl)-2-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O2/c1-5(9)6(12)10-7(13)11-8(2,3)4/h5H,1-4H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIAQJPBFOSSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(=O)NC(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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